molecular formula C20H24ClN5O3S B2451360 2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride CAS No. 1217037-52-9

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride

Cat. No. B2451360
CAS RN: 1217037-52-9
M. Wt: 449.95
InChI Key: PULJTCUBVBXFKX-UHFFFAOYSA-N
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Description

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN5O3S and its molecular weight is 449.95. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Applications

  • Synthesis and Evaluation for Anticonvulsant Activity : Derivatives of the compound were synthesized and their anticonvulsant activities evaluated. Some compounds showed significant protective effects against seizures, indicating potential as anticonvulsant drugs (Madaiah et al., 2013).
  • Evaluation of Novel 1-Benzylsubstituted Derivatives : Research involving the synthesis of 1-benzylsubstituted derivatives and their evaluation for anticonvulsant activity. The study explored the structure-activity relationship for these derivatives, contributing to the understanding of their anticonvulsant properties (Wassim El Kayal et al., 2022).

Receptor Agonists and Biological Evaluation

  • High-affinity Ligands for the Human ORL1 Receptor : The discovery of high-affinity ligands related to the compound, which exhibit potential as full agonists in biochemical assays targeting specific receptors (Röver et al., 2000).
  • Synthesis and Evaluation as Antibacterial Agents : A study focused on synthesizing novel derivatives and evaluating their in-vitro antibacterial activity against various bacteria, highlighting the compound's potential in antibacterial applications (Mayuri A. Borad et al., 2015).

Applications in Synthesis and Chemical Libraries

  • Synthesis for Chemical Libraries : The synthesis of a compound library based on a spiropiperidine motif, which includes derivatives of the compound of interest. This contributes to the development of chemical libraries for further pharmacological study (Feliu et al., 2004).
  • Synthesis and Anti-Leukemic Activity : The synthesis of a derivative and its evaluation for cytotoxic potential against leukemia cell lines, indicating the compound's relevance in cancer research (Guillon et al., 2020).

Antiviral and Antihypertensive Research

  • Antiviral Evaluation : A study on the synthesis and antiviral evaluation of derivatives, revealing strong activity against specific viruses, thus indicating potential in antiviral drug development (Çağla Begüm Apaydın et al., 2020).
  • Antihypertensive Activity : Research on the synthesis of derivatives for evaluation as antihypertensive agents, contributing to the understanding of the compound's potential in treating hypertension (Caroon et al., 1981).

properties

IUPAC Name

2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S.ClH/c1-14-13-29-18(21-14)22-16(26)12-24-9-7-20(8-10-24)17(27)25(19(28)23-20)11-15-5-3-2-4-6-15;/h2-6,13H,7-12H2,1H3,(H,23,28)(H,21,22,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULJTCUBVBXFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.